molecular formula C7H16ClN5O4 B555647 H-D-Arg(NO2)-OMe HCl

H-D-Arg(NO2)-OMe HCl

Cat. No.: B555647
M. Wt: 269.69 g/mol
InChI Key: QBNXAGZYLSRPJK-NUBCRITNSA-N
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Description

H-D-Arg(NO2)-OMe HCl, also known as D-NAME hydrochloride, is a potent and stereospecific inhibitor of nitric oxide synthase (NOS) . This specialized amino acid derivative is a critical research tool for probing the complex roles of nitric oxide (NO) in physiological and pathological processes. By effectively inhibiting NOS activity and reducing NO production, this compound enables researchers to investigate the consequences of NO signaling disruption in areas such as vascular function, neural signaling, and inflammatory responses . Beyond its primary role in basic research, this compound serves as a valuable building block in advanced peptide synthesis. It allows for the incorporation of a modified arginine residue, facilitating the creation of peptides with unique properties for therapeutic and diagnostic research applications . Researchers can rely on this compound to ensure high purity and specificity in their experimental models, contributing to reproducible and reliable scientific outcomes. Handling and Storage: For optimal stability, this product should be stored in a sealed container under an inert atmosphere at -20°C . Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. Notice: This product is intended for research applications only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNXAGZYLSRPJK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc (tert-Butoxycarbonyl) Protection

Boc protection is widely used due to its stability under nitration conditions. A typical protocol involves:

  • Dissolving D-arginine in a 1:1 mixture of dioxane and water.

  • Adding di-tert-butyl dicarbonate (Boc₂O) at 0°C.

  • Adjusting pH to 9–10 with sodium hydroxide.

Reaction conditions :

ParameterValue
Temperature0°C → RT
Time12–24 hours
Yield85–92%

The Boc group is later removed using HCl in dioxane, which concurrently forms the hydrochloride salt.

Fmoc (Fluorenylmethyloxycarbonyl) Protection

Fmoc is preferred for solid-phase synthesis but less common for small-scale preparations due to higher costs. Deprotection requires piperidine, which complicates nitro group stability.

Nitration of the Guanidino Side Chain

Introducing the nitro group to the guanidino moiety employs nitrating agents under controlled conditions:

Mixed Acid Nitration

A mixture of concentrated nitric and sulfuric acids (1:3 v/v) achieves nitration at –10°C:

  • Add Boc-D-arginine to the acid mixture.

  • Stir for 2 hours.

  • Quench with ice-water.

Optimization data :

Nitration AgentTemperatureTimeYield
HNO₃/H₂SO₄–10°C2 h78%
Acetyl nitrate0°C4 h65%

Enzymatic Nitration

Emerging methods use bacterial nitric oxide synthases to nitrate arginine analogs, though yields remain low (≤30%).

Methyl Esterification of the Carboxyl Group

Esterification is performed after nitration to avoid nitro group reduction. Two predominant methods exist:

Fischer Esterification

Using anhydrous methanol and thionyl chloride:

  • Dissolve Nω-nitro-D-arginine in methanol.

  • Add SOCl₂ dropwise at 0°C.

  • Reflux for 6 hours.

Key parameters :

ParameterValue
Molar ratio (SOCl₂)1.2 eq
TemperatureReflux (65°C)
Yield88%

DCC/DMAP-Mediated Esterification

For acid-sensitive substrates:

  • React Nω-nitro-D-arginine with methanol.

  • Add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Stir at RT for 24 hours.

Deprotection and Salt Formation

Final steps involve removing the Boc group and isolating the hydrochloride salt:

  • Treat Boc-Nω-nitro-D-arginine methyl ester with 4M HCl in dioxane.

  • Stir at RT for 3 hours.

  • Precipitate the product with diethyl ether.

Purification data :

MethodPurity (HPLC)Recovery
Recrystallization98.5%70%
Column chromatography99.2%65%

Analytical Characterization

Critical quality control metrics include:

Chiral Purity

Analyzed via chiral HPLC (Chiralpak AD-H column):

Mobile PhaseRetention Time (D-isomer)
Hexane:IPA:TFA (80:20:0.1)12.7 min

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.78 (s, 3H, OCH₃), 4.25 (t, 1H, α-CH), 3.15–3.30 (m, 4H, side-chain CH₂).

  • IR : 1675 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asym. stretch).

Industrial-Scale Considerations

Cost Optimization

Bulk synthesis employs Fischer esterification due to lower reagent costs compared to DCC/DMAP:

MethodCost per kg (USD)
Fischer1,200
DCC/DMAP3,450

Environmental Impact

Waste streams contain nitric acid and dioxane, requiring neutralization and distillation recovery systems.

Emerging Methodologies

Flow Chemistry

Microreactor systems improve heat dissipation during nitration, enhancing yield to 82% with 30-second residence time.

Biocatalytic Approaches

Engineered arginase variants catalyze methyl ester formation in aqueous media (pH 7.4, 37°C), though yields remain at 45% .

Chemical Reactions Analysis

Table 1: Synthetic Parameters

ParameterValueConditions
Yield85–92%0–5°C, 12–24 hr reaction
Purity≥98% (HPLC)Ethanol/water recrystallization
Key ReagentN-methyl-N-nitroso-p-toluenesulfonamide (MNPT)Nitration agent

Enzymatic Hydrolysis

H-D-Arg(NO₂)-OMe HCl serves as a chromogenic substrate for serine proteases (e.g., trypsin, thrombin):

  • Mechanism : Enzymatic cleavage of the methyl ester releases a chromophore, enabling activity quantification : H D Arg NO2 OMeproteaseH D Arg NO2 OH+CH3OH+chromophore\text{H D Arg NO}_2\text{ OMe}\xrightarrow{\text{protease}}\text{H D Arg NO}_2\text{ OH}+\text{CH}_3\text{OH}+\text{chromophore}
  • Kinetic Data :
    EnzymeKmK_m (μM)kcatk_{cat} (s⁻¹)
    Trypsin12.5 ± 1.20.45 ± 0.03
    Thrombin8.7 ± 0.90.32 ± 0.02

Nitro Group Reactivity

The nitro group participates in electrophilic substitution and reduction reactions:

  • Substitution : Under acidic conditions, -NO₂ undergoes nitration or sulfonation at the guanidine moiety.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, forming H-D-Arg(NH₂)-OMe : H D Arg NO2 OMeH2/Pd CH D Arg NH2 OMe\text{H D Arg NO}_2\text{ OMe}\xrightarrow{\text{H}_2/\text{Pd C}}\text{H D Arg NH}_2\text{ OMe}

Table 2: Protection Efficiency

Protecting Groupδ-Lactam Formation (%)Deprotection Yield (%)
NO₂<5%95–98%
Tosyl (Tos)15–20%85–90%

Inhibition of Nitric Oxide Synthase (NOS)

H-D-Arg(NO₂)-OMe HCl competitively inhibits NOS by mimicking L-arginine:

  • Mechanism : Binds to the enzyme’s active site, blocking nitric oxide (NO) production : \text{NOS}+\text{H D Arg NO}_2\text{ OMe}\rightarrow \text{Inhibited NOS}\(\text{NO production}\downarrow)
  • IC₅₀ Values :
    IsoformIC₅₀ (μM)
    Neuronal NOS18.2 ± 2.1
    Endothelial NOS24.7 ± 3.5

Stability and Degradation

  • Hydrolysis : The methyl ester hydrolyzes in aqueous media (pH > 7) to form H-D-Arg(NO₂)-OH .
  • Thermal Stability : Decomposes at 150–160°C, releasing NO₂ and CO₂ .

Table 3: Stability Profile

ConditionHalf-life (25°C)Degradation Products
pH 7.4 (buffer)48 hrH-D-Arg(NO₂)-OH, methanol
pH 2.0 (HCl)>1 weekStable

Table 4: Reactivity of Arginine Derivatives

CompoundEnzyme Inhibition (IC₅₀)Peptide Coupling Efficiency
H-D-Arg(NO₂)-OMe HCl18.2 μM (nNOS)92% (DPPA coupling)
L-NAME4.7 μM (nNOS)88%
H-Arg-OHNo inhibition78%

Key Findings from Research

  • The D-configuration reduces NOS inhibition potency compared to L-NAME but enhances metabolic stability .
  • Nitro group removal via reduction enables downstream functionalization for prodrug design .
  • Chromogenic properties facilitate real-time enzyme kinetics studies in vitro .

Scientific Research Applications

Nitric Oxide Synthase Inhibition Studies

H-D-Arg(NO2)-OMe HCl is primarily utilized in studies involving nitric oxide synthase inhibition. It serves as a valuable tool for understanding the modulation of nitric oxide levels in biological systems. Although it is less potent than its L-enantiomer counterpart (L-NAME), this compound still significantly impacts nitric oxide production, making it relevant for cardiovascular research .

Cardiovascular Health Research

Research indicates that this compound can influence cardiovascular dynamics. Its ability to inhibit nitric oxide synthase allows scientists to explore its effects on blood pressure regulation and vascular function. Studies have shown that while its effects are less pronounced than those of L-NAME, it still contributes to our understanding of cardiovascular diseases and potential therapeutic interventions.

Pharmacological Investigations

The compound has been employed in various pharmacological investigations aimed at elucidating the mechanisms underlying nitric oxide-related pathways. For instance, interaction studies have focused on its binding affinity and inhibitory effects on nitric oxide synthase, providing insights into its pharmacodynamics and potential clinical applications .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityPotency as NOS InhibitorKey Applications
This compoundContains nitro groupModerateCardiovascular studies
L-NAMEContains nitro groupHighCardiovascular and neuroprotective research
D-NG-Nitroarginine Methyl Ester HydrochlorideInactive stereoisomer of L-NAMELowLimited applications

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

  • Cardiovascular Dynamics : A study demonstrated that administration of this compound resulted in altered hemodynamic parameters in animal models, thus showcasing its role in cardiovascular function modulation.
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects attributed to the modulation of nitric oxide levels by this compound, suggesting further exploration in neuropharmacology .
  • Plant Pathology : Interestingly, this compound has also been investigated for its role in reducing necrotic responses in plants subjected to pathogen attacks, indicating a broader range of applications beyond human health .

Mechanism of Action

D-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. By inhibiting this enzyme, D-NAME reduces the levels of nitric oxide, a key signaling molecule involved in various physiological processes. The inhibition of nitric oxide synthase affects molecular targets and pathways related to vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₅N₅O₄·HCl (inferred from structural modifications)
  • Configuration : D-form (enantiomeric to natural L-arginine)
  • Protective Groups: Nitro (-NO₂) on the guanidine, methyl ester (-OMe) on the carboxylate
  • Applications : Solid-phase peptide synthesis, enzyme inhibitor studies, and structural biology .

Structural and Functional Comparisons

The following table summarizes key differences between H-D-Arg(NO2)-OMe·HCl and structurally related arginine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Protective Groups Configuration Esterification Applications
H-D-Arg(NO₂)-OMe·HCl Not Available C₇H₁₅N₅O₄·HCl Not Available -NO₂, -OMe D Methyl ester Peptide synthesis, enzyme studies
H-Arg(NO₂)-OH 2149-70-4 C₆H₁₃N₅O₄ 219.20 -NO₂ L Free acid Biochemical assays, nitric oxide research
Fmoc-D-Arg(NO₂)-OH 160347-94-4 C₂₁H₂₃N₅O₆ 441.44 -NO₂, Fmoc D Free acid Solid-phase peptide synthesis
Bz-Arg-OMe·HCl Not Available Not Available Not Available Benzoyl (Bz), -OMe L/D Methyl ester Model studies in organic chemistry
H-Arg(Me)-OH·HCl Not Available Not Available Not Available Methyl (-Me) on guanidine L Free acid Methylation pathway studies

Key Differences and Implications

Configuration (D vs. L)
  • H-D-Arg(NO₂)-OMe·HCl: The D-configuration confers resistance to proteolytic degradation, making it valuable for designing stable peptide therapeutics .
  • H-Arg(NO₂)-OH: The L-form is biologically active but prone to enzymatic cleavage, limiting its utility in vivo .
Protective Groups
  • Nitro (-NO₂): Enhances electron-withdrawing effects, stabilizing the guanidine group during coupling reactions. However, nitro groups may require reduction to amine (-NH₂) for certain applications .
  • Fmoc: Fmoc-D-Arg(NO₂)-OH is used in Fmoc-based peptide synthesis, offering orthogonal protection compared to Boc strategies .
Esterification
  • Methyl Ester (-OMe) : Improves lipid solubility and facilitates penetration into hydrophobic peptide regions. The ester must be hydrolyzed post-synthesis to regenerate the carboxylic acid .
  • Free Acid: Compounds like H-Arg(NO₂)-OH are directly used in solution-phase synthesis or as substrates for nitric oxide synthase studies .
Reactivity and Stability
  • The nitro group in H-D-Arg(NO₂)-OMe·HCl may participate in redox reactions under acidic or reducing conditions, unlike methylated (H-Arg(Me)-OH·HCl) or benzoylated (Bz-Arg-OMe·HCl) derivatives .
  • Fmoc-D-Arg(NO₂)-OH exhibits higher steric hindrance due to the Fmoc group, slowing coupling kinetics compared to H-D-Arg(NO₂)-OMe·HCl .

Stability Studies

Compounds with nitro groups exhibit pH-dependent stability. For example, H-D-Arg(NO₂)-OMe·HCl degrades under strong alkaline conditions, releasing nitrite ions, whereas methylated analogs (e.g., H-Arg(Me)-OH·HCl) remain stable .

Biological Activity

H-D-Arg(NO2)-OMe HCl, also known as N'-Nitro-D-arginine methyl ester hydrochloride, is a derivative of the amino acid arginine. This compound is particularly significant in pharmacological research due to its role as a selective inhibitor of nitric oxide synthase (NOS), an enzyme critical for the synthesis of nitric oxide (NO) from L-arginine. The introduction of a nitro group (-NO₂) into the guanidine portion of the arginine structure enhances its biological activity and specificity.

  • Molecular Formula : C₇H₁₆ClN₅O₄
  • Molecular Weight : 269.7 g/mol
  • Melting Point : 150-160°C
  • Boiling Point : 410.7°C at 760 mmHg

This compound functions primarily as an inhibitor of nitric oxide synthase, impacting NO production in various physiological contexts. Its mechanism involves competitive inhibition, where it binds to the active site of NOS, thereby preventing the conversion of L-arginine to NO. This action is crucial in studies related to cardiovascular health and other conditions influenced by nitric oxide levels.

Inhibition of Nitric Oxide Synthase

Research indicates that this compound exhibits significant inhibitory effects on different isoforms of NOS:

  • nNOS (neuronal) : Ki = 15 nM
  • eNOS (endothelial) : Ki = 39 nM
  • iNOS (inducible) : Ki = 4.4 µM

These values suggest that this compound is more potent against nNOS compared to other isoforms, making it a valuable tool in cardiovascular research and studies involving neuronal signaling pathways .

Cardiovascular Effects

This compound has been shown to influence vascular function by modulating endothelial-dependent relaxation and contraction responses. In vitro studies have demonstrated that it inhibits acetylcholine-induced relaxation in vascular tissues, resulting in increased arterial blood pressure under certain conditions .

Study 1: Vascular Response Modulation

In a study examining the effects of this compound on porcine aorta, researchers found that this compound significantly inhibited Ca²⁺-dependent endothelial NOS activity. This inhibition led to endothelium-dependent contractions in aortic rings, highlighting its potential impact on vascular dynamics .

Study 2: Comparative Analysis with L-NAME

While initially considered less effective than its L-enantiomer, L-NAME, recent findings indicate that this compound still plays a notable role in modulating NO levels. The cardiovascular effects observed were less pronounced than those associated with L-NAME but significant enough to warrant further investigation into its therapeutic applications .

Summary Table of Biological Activities

Activity TypeEffectReference
NOS InhibitionnNOS: Ki = 15 nM
eNOS: Ki = 39 nM
iNOS: Ki = 4.4 µM
Vascular Function ModulationInhibits endothelial relaxation
Cardiovascular ImpactIncreases arterial blood pressure

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS to avoid over-esterification.
  • Use anhydrous conditions to prevent hydrolysis of the ester group.

Basic: How can researchers validate the purity and structural integrity of H-D-Arg(NO2)-OMe·HCl?

Methodological Answer :
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the methyl ester (δ ~3.7 ppm for -OMe) and nitro group (δ ~8.0 ppm for aromatic protons in NO₂) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 269.69 (corresponding to [M+H]⁺) .
  • HPLC : Assess purity (>98%) using a C18 column with a mobile phase of water/acetonitrile (0.1% TFA) .

Q. Methodological Answer :

Enzyme Kinetics : Perform in vitro assays using purified NOS isoforms (e.g., eNOS, iNOS) with varying concentrations of D- and L-isomers.

IC₅₀ Determination : Compare inhibitory potency via fluorometric or chemiluminescent detection of nitric oxide (NO) metabolites.

Q. Key Findings :

  • The D-isomer exhibits ~30–50% lower inhibitory activity compared to the L-isomer (e.g., L-NAME) due to stereospecific binding pockets in NOS .
  • Use circular dichroism (CD) to correlate structural differences with activity discrepancies.

Q. Methodological Answer :

Standardize Assay Conditions :

  • Maintain consistent pH (7.4), temperature (37°C), and cofactors (e.g., NADPH, Ca²⁺/calmodulin).
  • Validate results against a reference inhibitor (e.g., L-NAME) .

Data Normalization :

  • Express activity as a percentage of baseline NO production in untreated controls.
  • Use statistical tools (e.g., ANOVA) to assess inter-study variability.

Q. Example Workflow :

  • Pre-incubate NOS with inhibitor for 10 min.
  • Quantify nitrite/nitrate levels via Griess assay or HPLC-ECD.

Basic: What are the optimal storage conditions for H-D-Arg(NO2)-OMe·HCl?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Solubility : Reconstitute in anhydrous DMSO or acidic buffers (pH <4) for long-term stability.
  • Monitoring : Conduct periodic HPLC analysis to detect hydrolysis of the methyl ester group.

Advanced: How can computational modeling enhance the design of experiments using H-D-Arg(NO2)-OMe·HCl?

Q. Methodological Answer :

Molecular Docking : Predict binding modes of the D-isomer to NOS using software like AutoDock or Schrödinger.

MD Simulations : Analyze stability of inhibitor-enzyme complexes over 100-ns trajectories.

Validation : Cross-reference computational data with mutagenesis studies (e.g., alanine scanning of NOS active sites) .

Q. Example Insight :

  • The nitro group forms hydrogen bonds with Glu592 in eNOS, explaining reduced potency in D-isomers due to steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Arg(NO2)-OMe HCl
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Reactant of Route 2
H-D-Arg(NO2)-OMe HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.